2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine
Description
Properties
Molecular Formula |
C11H5F3IN3O2 |
|---|---|
Molecular Weight |
395.08 g/mol |
IUPAC Name |
2-iodo-4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5F3IN3O2/c12-11(13,14)9-5-8(16-10(15)17-9)6-2-1-3-7(4-6)18(19)20/h1-5H |
InChI Key |
CVZOOIYLLHATFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)I)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine Intermediate
A key intermediate is 2,4-dichloro-5-(trifluoromethyl)pyrimidine , which can be prepared via a sustainable and environmentally benign process involving:
- Trifluoromethylation of uracil using sodium trifluoromethanesulfinate (CF3SO2Na) and an organic peroxide in aqueous medium at 40–100 °C.
- Subsequent chlorination of 5-trifluoromethyluracil with phosphoryl chloride (POCl3) in the presence of phosphoric acid and diisopropylethylamine (DIPEA) at 110–120 °C.
This method avoids toxic gaseous reagents and environmentally harmful solvents, yielding the intermediate in approximately 73% yield with 98% purity after distillation.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Trifluoromethylation | Uracil, CF3SO2Na, TBHP, H2O, 40–100 °C | High (not specified) | Environmentally benign |
| Chlorination | POCl3, H3PO4, DIPEA, 110–120 °C | 72.9 | Purified by distillation |
Introduction of the 3-Nitrophenyl Group at the 6-Position
The 6-position substitution with a 3-nitrophenyl group is typically achieved via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, using:
- 6-halopyrimidine derivatives (e.g., 6-chloro or 6-bromo)
- 3-nitrophenylboronic acid or equivalent organometallic reagents
The reaction conditions involve:
- Palladium catalysts (e.g., Pd(PPh3)4 or Pd(dba)2 with Xantphos ligand)
- Base (e.g., K2CO3)
- Solvent (e.g., toluene, dioxane, or acetone)
- Heating under reflux or microwave irradiation
This step provides high regioselectivity and good yields of the 6-(3-nitrophenyl) substituted pyrimidine.
Selective Iodination at the 2-Position
The iodination at the 2-position of the pyrimidine ring is achieved by:
- Halogen exchange reactions starting from 2-chloro or 2-bromo derivatives
- Treatment with potassium iodide (KI) in acetone or other suitable solvents
- Reaction times of several hours at room temperature or mild heating
This method yields 2-iodo derivatives in moderate to good yields (around 60–70%) after purification by column chromatography.
Representative Synthetic Procedure for 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine
| Step | Procedure | Key Conditions | Yield (%) | Purification |
|---|---|---|---|---|
| 1. Preparation of 2,4-dichloro-5-(trifluoromethyl)pyrimidine | Trifluoromethylation of uracil, chlorination with POCl3 | 40–120 °C, aqueous and organic phases | ~73 | Distillation |
| 2. Cross-coupling with 3-nitrophenylboronic acid | Pd-catalyzed Suzuki coupling, base, reflux | Toluene or acetone, reflux | 70–90 | Column chromatography |
| 3. Iodination at 2-position | Halogen exchange with KI in acetone | Room temp, 8 h | 60–70 | Column chromatography |
Analytical and Structural Confirmation
- The products are characterized by NMR (1H, 13C, 19F), mass spectrometry, and single-crystal X-ray diffraction to confirm substitution patterns and purity.
- Yields and purity are optimized by recrystallization or chromatographic purification.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Trifluoromethylation of uracil | Uracil, CF3SO2Na, TBHP | 40–100 °C, aqueous | High | Environmentally friendly |
| Chlorination to 2,4-dichloro intermediate | POCl3, H3PO4, DIPEA | 110–120 °C | 72.9 | Distillation purification |
| Suzuki coupling for 6-(3-nitrophenyl) substitution | Pd catalyst, 3-nitrophenylboronic acid, base | Reflux in toluene/acetone | 70–90 | Column chromatography |
| Iodination at 2-position | KI in acetone | Room temp, 8 h | 60–70 | Column chromatography |
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic or electrophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield azido or cyano derivatives, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitro group can participate in redox reactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Biological Activity
2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative notable for its diverse biological activities. The compound's structure features an iodine atom at the 2-position, a nitrophenyl group at the 6-position, and a trifluoromethyl group at the 4-position of the pyrimidine ring. This unique arrangement contributes to its potential applications in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and anticancer agents.
The molecular formula for 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine is C12H7F3N2O2I. Its chemical reactivity is influenced by the electrophilic nature of the iodine atom and the electron-withdrawing properties of the trifluoromethyl group, which enhances lipophilicity and alters electronic characteristics.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities. The presence of electron-withdrawing groups like nitro and trifluoromethyl has been shown to enhance biological efficacy. Below are some key findings regarding the biological activity of 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine:
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Compounds structurally related to 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine have demonstrated efficacy against various microbial strains:
| Microbial Strain | Activity | Reference |
|---|---|---|
| E. coli | Moderate inhibition | |
| S. aureus | Significant inhibition | |
| C. albicans | Notable antifungal activity |
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Similar pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that modifications to the pyrimidine core can significantly influence biological activity. For instance, the introduction of different substituents can enhance or diminish potency against specific biological targets.
Key SAR Findings
- Electron-Withdrawing Groups : The presence of nitro and trifluoromethyl groups increases lipophilicity and biological activity.
- Positioning of Substituents : Variations in the position of substituents on the pyrimidine ring can lead to different levels of activity against specific targets.
Case Studies
Several case studies highlight the biological potential of similar compounds:
- Antimicrobial Efficacy : A study on novel pyrimidine derivatives showed promising results against multi-drug resistant strains, indicating that modifications similar to those in 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine could lead to effective antimicrobial agents.
- Anticancer Properties : Research involving substituted pyrimidines has demonstrated their ability to inhibit key enzymes involved in cancer cell proliferation, suggesting that 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine may also possess similar mechanisms of action.
Q & A
Q. What analytical methods assess its environmental persistence and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
